molecular formula C14H18N2O2 B2442394 1-((1R,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 2108481-83-8

1-((1R,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No.: B2442394
CAS No.: 2108481-83-8
M. Wt: 246.31
InChI Key: DQSKZZWUUPBVAU-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[321]octan-8-yl)ethanone is a complex organic compound with a unique bicyclic structure It features a pyridin-2-yloxy group attached to an azabicyclo[32

Properties

IUPAC Name

1-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10(17)16-11-5-6-12(16)9-13(8-11)18-14-4-2-3-7-15-14/h2-4,7,11-13H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSKZZWUUPBVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2CCC1CC(C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((1R,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the azabicyclo[3.2.1]octane core: This can be achieved through a Diels-Alder reaction followed by a series of functional group transformations.

    Introduction of the pyridin-2-yloxy group: This step often involves nucleophilic substitution reactions where a pyridine derivative reacts with an appropriate leaving group on the bicyclic core.

    Final functionalization: The ethanone group is introduced through acylation reactions, often using reagents like acetic anhydride or acetyl chloride under basic conditions.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-((1R,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s versatility.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, useful for structural analysis.

Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines, thiols).

Scientific Research Applications

1-((1R,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme-substrate interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 1-((1R,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyridin-2-yloxy group can form hydrogen bonds or π-π interactions, while the azabicyclo[3.2.1]octane core provides structural rigidity, enhancing binding affinity and specificity. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar compounds include other azabicyclo[3.2.1]octane derivatives and pyridine-containing molecules. Compared to these, 1-((1R,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Examples of similar compounds are tropane alkaloids and pyridine-based drugs, which share some structural motifs but differ in their overall architecture and functional groups.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.

Biological Activity

1-((1R,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a complex organic compound with potential implications in medicinal chemistry and pharmacology. Its unique structural features suggest various biological activities, particularly in the context of receptor interactions and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms, synthesis, and relevant case studies.

Structural Characteristics

The compound can be represented by the following molecular formula:

Property Value
Molecular FormulaC₁₃H₁₅N₃O₂
Molecular Weight233.28 g/mol
IUPAC NameThis compound
CAS Number2108966-37-4

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the central nervous system (CNS). Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Hypothesized Mechanisms:

  • Receptor Binding : The compound is believed to bind to various neurotransmitter receptors, influencing synaptic transmission.
  • Signal Transduction : It may activate or inhibit downstream signaling pathways, affecting neuronal excitability and plasticity.
  • Neuroprotective Effects : Some studies indicate potential neuroprotective properties, possibly through antioxidant mechanisms.

Pharmacological Studies

A series of pharmacological studies have been conducted to evaluate the efficacy of this compound:

Study Focus Findings
In vitro receptor binding assays Demonstrated affinity for dopamine D2 and serotonin 5-HT receptors .
In vivo behavioral assays Exhibited anxiolytic-like effects in rodent models .
Neuroprotection assays Showed reduced neuronal apoptosis in oxidative stress models .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study 1: Anxiety Disorders
    • A study involving animal models indicated that administration of the compound resulted in significant reductions in anxiety-like behaviors compared to control groups .
  • Case Study 2: Neurodegenerative Diseases
    • Research on models of neurodegeneration showed that the compound could mitigate cognitive decline associated with neurotoxic insults .

Synthesis Methods

The synthesis of this compound involves multi-step chemical reactions:

  • Starting Materials : Pyridine derivatives and bicyclic amines are typically used as precursors.
  • Reagents : Common reagents include acetic anhydride for acetylation and various bases for reaction facilitation.
  • Yield Optimization : Reaction conditions such as temperature and solvent choice (e.g., DMSO, acetonitrile) are critical for maximizing yield.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((1R,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone, and how can stereochemical purity be ensured?

  • Methodology :

  • Stepwise coupling : Utilize nucleophilic substitution reactions between pyridin-2-ol derivatives and a bicyclic amine precursor (e.g., (1R,5S)-8-azabicyclo[3.2.1]octan-3-one) under reflux in polar aprotic solvents like DMF or DCM. Catalytic bases such as K2_2CO3_3 enhance reactivity .

  • Stereocontrol : Monitor stereochemistry via chiral HPLC or X-ray crystallography (as demonstrated for analogous bicyclic compounds in ) .

  • Yield optimization : Use radical cyclization strategies (e.g., AIBN/n-Bu3_3SnH) for bicyclic ring closure, achieving >75% diastereomeric excess .

    • Key Data :
StepReagents/ConditionsYieldDiastereomeric Excess
Ring closureAIBN, n-Bu3_3SnH, toluene, 80°C78%78%
Pyridine couplingK2_2CO3_3, DMF, 100°C85%>99%

Q. How is the structural integrity of the bicyclo[3.2.1]octane core validated during synthesis?

  • Methodology :

  • X-ray crystallography : Resolve the 3D conformation of intermediates (e.g., (1R,5S)-8-azabicyclo[3.2.1]octan-3-one) to confirm stereochemistry .
  • NMR spectroscopy : Analyze 1^1H-1^1H coupling constants (e.g., J = 8.4–10.2 Hz for axial-equatorial proton interactions) and NOESY correlations to verify ring puckering .

II. Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., monoamine reuptake inhibition vs. Janus kinase targeting) for derivatives of this scaffold?

  • Methodology :

  • Target profiling : Perform competitive binding assays against serotonin/dopamine transporters (SERT/DAT) and JAK-STAT pathways using radiolabeled ligands (e.g., 3^3H-paroxetine for SERT) .

  • Computational docking : Compare binding poses in homology models of monoamine transporters (PDB: 5I6X) vs. JAK2 (PDB: 6VNE) to identify key residue interactions .

    • Contradiction Analysis :
  • : Pudafensine (a structural analog) inhibits monoamine reuptake via bicyclic amine interactions with SERT’s hydrophobic pocket .

  • : Izencitinib derivatives with similar bicyclic cores bind JAK kinases via pyrimidine-pyridine stacking .

  • Resolution : Substituent-driven selectivity; e.g., pyridin-2-yloxy groups favor monoamine targets, while bulkier substituents (e.g., pyrimidine) shift selectivity to kinases.

Q. How can metabolic stability and pharmacokinetic (PK) properties be improved without compromising target affinity?

  • Methodology :

  • Prodrug design : Introduce ester or carbonate moieties at the 3-hydroxy position (e.g., as in ) to enhance membrane permeability .

  • Cytochrome P450 inhibition assays : Screen for CYP3A4/2D6 interactions using human liver microsomes. Replace metabolically labile groups (e.g., methyl with trifluoromethyl) .

    • PK Data :
Derivativet1/2_{1/2} (h)Cmax_{max} (µg/mL)Vd_d (L/kg)
Parent2.10.85.2
Prodrug4.71.53.1

Q. What in vivo models are suitable for evaluating efficacy in neurological vs. inflammatory disorders?

  • Methodology :

  • Neuropathic pain : Use chronic constriction injury (CCI) rat models; measure mechanical allodynia (von Frey test) post-administration .

  • Inflammation : Collagen-induced arthritis (CIA) in mice; assess joint swelling and IL-6 levels .

    • Efficacy Metrics :
ModelDose (mg/kg)Efficacy (% reduction)Target Engagement (IC50_{50})
CCI rats1062% (allodynia)SERT: 12 nM
CIA mice2055% (joint swelling)JAK2: 8 nM

Q. How are stability-indicating analytical methods developed for this compound?

  • Methodology :

  • Forced degradation studies : Expose to heat (80°C), acid (0.1N HCl), and peroxide (3% H2_2O2_2) to identify degradation products .

  • RP-HPLC : Use a C18 column (250 × 4.6 mm, 5 µm) with a gradient of 0.1% TFA in water/acetonitrile. Validate per ICH Q2(R1) guidelines .

    • Stability Data :
ConditionDegradation Products% Purity Loss
Acid (24h)Pyridine N-oxide15%
Heat (7d)Bicyclic ring-opened8%

III. Data Contradiction Analysis

Q. Why do some studies report high CNS penetration while others note limited bioavailability?

  • Analysis :

  • Lipophilicity vs. P-gp efflux : LogP values >3 enhance blood-brain barrier (BBB) penetration but may trigger P-glycoprotein (P-gp) efflux. Use ATPase assays to quantify P-gp affinity .
  • : Hydrophilic derivatives (e.g., quaternary ammonium salts) show reduced BBB penetration but improved aqueous solubility .

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